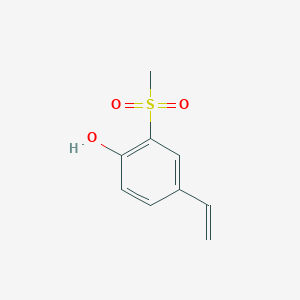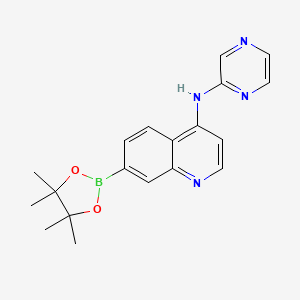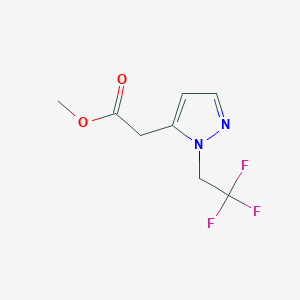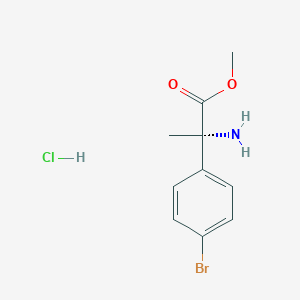![molecular formula C11H7ClN2O B13130617 6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
6-Chloro-[2,4'-bipyridine]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents include palladium catalysts, boronic acids, and stannane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 6-Chloro-[2,4’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[2,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde depends on its application:
Comparaison Avec Des Composés Similaires
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde can be compared with other bipyridine derivatives:
6-Bromo-[2,4’-bipyridine]-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and is used in different applications, such as in the synthesis of viologens.
4,4’-Bipyridine: Lacks substituents on the pyridine rings and is commonly used as a ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-chloro-6-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-7H |
Clé InChI |
OYSREAJOGLWCOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=CC(=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


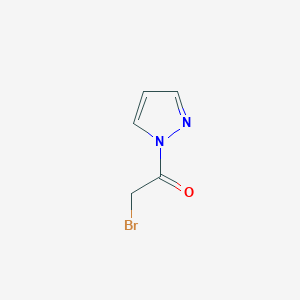
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

